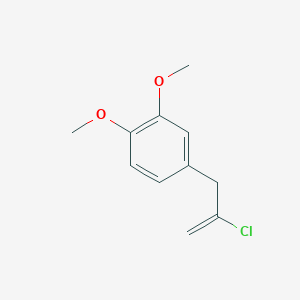

2-氯-3-(3,4-二甲氧基苯基)-1-丙烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar chlorinated and methoxy-substituted propenes typically involves electrooxidative reactions or other specialized organic synthesis techniques. For example, Uneyama et al. (1983) described the electrooxidative double ene-type chlorination of related compounds, highlighting the specific conditions under which these types of reactions are optimized, such as the use of dichloromethane and water in the presence of acids (Uneyama et al., 1983).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene often involves X-ray crystallography and spectroscopic methods. For instance, Prabhu et al. (2011) detailed the non-planar molecular structure of a related compound, emphasizing the dihedral angles and intermolecular interactions that contribute to its stability (Prabhu et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of chloro and methoxy-substituted propenes includes their ability to undergo various organic reactions, forming complex molecular structures. Patel et al. (2013) explored the synthesis of a chloro chalcone derivative, a compound structurally related to 2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene, and investigated its antimicrobial activity, demonstrating the wide range of potential applications of these compounds (Patel et al., 2013).

科学研究应用

喹喔啉衍生物的合成 该化合物可用于合成 2-(2-氯苯基)-3-(3,4-二甲氧基苯基)喹喔啉 。喹喔啉衍生物由于其多样的生物活性,在药物化学领域有着广泛的应用,包括抗菌、抗病毒和抗癌活性。

环戊二烯酮衍生物的合成 它也可用于合成 3-(2-氯苯基)-4-(3,4-二甲氧基苯基)-2,5-二苯基环戊二烯-2,4-二酮 。环戊二烯酮衍生物以其在有机合成和药物化学中的潜在应用而闻名。

羧酸酯酶-2 的抑制 2-氯-3-(3,4-二甲氧基苯基)-1-丙烯是人羧酸酯酶-2 (hCE-2) 的特异性抑制剂 。羧酸酯酶在多种药物和异生物质的代谢中发挥着重要作用,其抑制剂可用于研究这些过程或潜在调节药物活性。

制药行业 该化合物应用于制药行业 。但是,资料来源中没有详细说明具体应用。

作用机制

Target of Action

The primary target of 2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene, also known as 2-Chloro-3’,4’-dimethoxybenzil (CDMB), is human carboxylesterase-2 (hCE-2) . Carboxylesterases are a class of enzymes that catalyze the hydrolysis of ester and amide bonds, playing a crucial role in drug metabolism and detoxification .

Mode of Action

2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene acts as a specific inhibitor of hCE-2 . It interacts with the enzyme, preventing it from catalyzing its normal reactions. This interaction and the resulting changes in the enzyme’s activity can have significant effects on the metabolism of certain drugs and other substances .

Biochemical Pathways

The inhibition of hCE-2 by 2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene can affect various biochemical pathways. As hCE-2 is involved in the metabolism of numerous drugs and endogenous compounds, its inhibition can lead to alterations in these metabolic pathways . The downstream effects of these alterations can vary widely, depending on the specific compounds involved .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall pharmacological effects .

Result of Action

The molecular and cellular effects of 2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene’s action largely depend on the specific context in which it is used. By inhibiting hCE-2, it can potentially alter the metabolism of various drugs and endogenous compounds, leading to changes in their pharmacological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to inhibit hCE-2 .

安全和危害

属性

IUPAC Name |

4-(2-chloroprop-2-enyl)-1,2-dimethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7H,1,6H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYXZWOVQJKIGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=C)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548797 |

Source

|

| Record name | 4-(2-Chloroprop-2-en-1-yl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111860-79-8 |

Source

|

| Record name | 4-(2-Chloroprop-2-en-1-yl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B40399.png)

![N-[1-(furan-2-yl)ethyl]hydroxylamine](/img/structure/B40406.png)

![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)